molecular formula C19H17N3O3S2 B12046781 4-{[3-(Benzothiazol-2-ylsulfanyl)-propionyl]-hydrazonomethyl}-benzoic acid methyl ester

4-{[3-(Benzothiazol-2-ylsulfanyl)-propionyl]-hydrazonomethyl}-benzoic acid methyl ester

Cat. No.: B12046781
M. Wt: 399.5 g/mol
InChI Key: NVORSUIETHVISC-UDWIEESQSA-N
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Description

Methyl 4-((E)-{[3-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]hydrazono}methyl)benzoate is a complex organic compound with a molecular formula of C19H17N3O3S2. This compound is characterized by the presence of a benzothiazole moiety, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((E)-{[3-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]hydrazono}methyl)benzoate typically involves multiple steps. One common method includes the reaction of 3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with methyl 4-formylbenzoate under acidic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((E)-{[3-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]hydrazono}methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Nitro or halogenated derivatives of the benzothiazole ring.

Scientific Research Applications

Methyl 4-((E)-{[3-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]hydrazono}methyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of methyl 4-((E)-{[3-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]hydrazono}methyl)benzoate involves its interaction with various molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazono}methyl)benzoate
  • 4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid

Uniqueness

Methyl 4-((E)-{[3-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]hydrazono}methyl)benzoate is unique due to its specific hydrazone linkage and the presence of both benzothiazole and benzoate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H17N3O3S2

Molecular Weight

399.5 g/mol

IUPAC Name

methyl 4-[(E)-[3-(1,3-benzothiazol-2-ylsulfanyl)propanoylhydrazinylidene]methyl]benzoate

InChI

InChI=1S/C19H17N3O3S2/c1-25-18(24)14-8-6-13(7-9-14)12-20-22-17(23)10-11-26-19-21-15-4-2-3-5-16(15)27-19/h2-9,12H,10-11H2,1H3,(H,22,23)/b20-12+

InChI Key

NVORSUIETHVISC-UDWIEESQSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CCSC2=NC3=CC=CC=C3S2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)CCSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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